molecular formula C9H7ClFN B13460749 4-chloro-6-fluoro-2-methyl-1H-indole

4-chloro-6-fluoro-2-methyl-1H-indole

Cat. No.: B13460749
M. Wt: 183.61 g/mol
InChI Key: VKPDUUCPUQIXSV-UHFFFAOYSA-N
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Description

4-chloro-6-fluoro-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The unique structure of this compound, characterized by the substitution of chlorine, fluorine, and methyl groups on the indole ring, makes it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield the desired substituted indole .

Industrial Production Methods

Industrial production of 4-chloro-6-fluoro-2-methyl-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Palladium-Catalyzed Coupling Reactions

Cross-coupling methodologies enable functionalization at the C-3 position:

  • Sonogashira Coupling : Reacting 4-chloro-6-fluoro-2-methylindole with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂/CuI catalysts yields 3-alkynyl indoles .

  • Buchwald-Hartwig Amination : Introduces aryl/alkyl groups at the nitrogen atom under Pd catalysis .

Example Reaction

text
4-Chloro-6-fluoro-2-methylindole + Phenylacetylene → 3-(Phenylethynyl)-4-chloro-6-fluoro-2-methylindole (85% yield)[7]

Regioselectivity in Electrophilic Substitution

Substituents direct electrophilic attack:

  • Fluoro Group : Deactivates the benzene ring, favoring substitution at C-5 or C-7 .

  • Chloro Group : Enhances para/ortho-directing effects, competing with fluorine’s electron-withdrawing nature .

Comparative Reactivity

ElectrophilePosition of AttackYield (%)
NitrationC-565
SulfonationC-758

Dehydrogenation and Oxidative Pathways

Cytochrome P450 enzymes catalyze dehydrogenation, forming reactive intermediates:

  • Metabolic Activation : Oxidative dehydrogenation generates quinone-imine species, which may covalently bind to proteins .

  • In Vitro Studies : NADPH-dependent systems produce dehydroindapamide analogs, highlighting potential metabolic instability .

Reductive Transformations

  • Nitro Reduction : Hydrogenation of nitro precursors (e.g., 4-chloro-6-fluoro-2-methyl-5-nitroindole) using Rh/C yields amine derivatives .

  • Debenzylation : Acidic cleavage of benzyl ethers (e.g., 5-benzyloxy analogs) affords hydroxylated indoles .

Byproduct Analysis

Reaction TypeMain ProductByproducts
Nitro reduction5-AminoindoleNone
CyclizationTarget indoleHydroxylated (55%), indoline (11%)

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The indole ring remains intact, but methyl groups may undergo demethylation at elevated temperatures .

  • Alkaline Conditions : Chloro substituents resist hydrolysis, while fluoro groups remain inert .

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The presence of chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-6-fluoro-2-methyl-1H-indole include other substituted indoles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro, fluoro, and methyl groups on the indole ring can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

4-chloro-6-fluoro-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-5-2-7-8(10)3-6(11)4-9(7)12-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPDUUCPUQIXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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